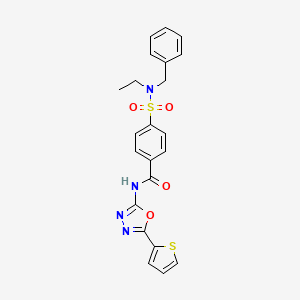

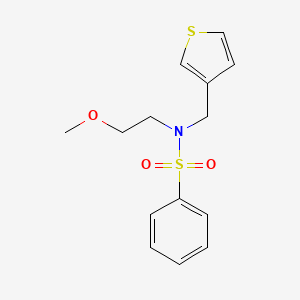

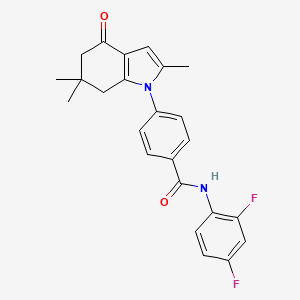

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

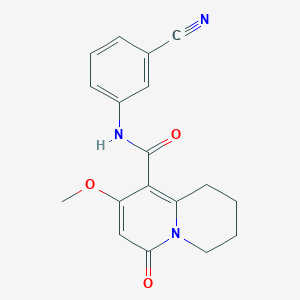

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSB is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Research has shown that derivatives of benzenesulfonamide, particularly those involving zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit remarkable properties suitable for photodynamic therapy (PDT). Such compounds demonstrate good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential Type II photosensitizers for cancer treatment in PDT. These properties indicate the compound's potential in contributing to therapeutic strategies against cancer through the mechanism of photodynamic action (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Development

N-substituted benzenesulfonamides have been investigated for their role as enzyme inhibitors, showcasing potential therapeutic benefits. For instance, specific derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. Inhibition of this enzyme could be relevant for exploring treatments for neurological disorders, demonstrating the therapeutic potential of benzenesulfonamide derivatives in modulating biochemical pathways associated with disease states (Röver et al., 1997).

Antibacterial Applications

Some derivatives of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide have been synthesized and evaluated for their antibacterial properties. For example, new series of benzenesulfonamides were tested against Escherichia coli, with certain compounds identified as potent inhibitors of bacterial strains. This research contributes to the development of new antibacterial agents, highlighting the chemical's role in addressing bacterial infections and resistance (Abbasi et al., 2019).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides have also been explored for their inhibitory activity against carbonic anhydrase, an enzyme of significant interest due to its role in various physiological and pathological processes. Studies involving the binding of these compounds to human carbonic anhydrase isoforms have provided insights into their mechanism of inhibition, which could be exploited in designing drugs for conditions such as glaucoma and edema (Di Fiore et al., 2011).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-18-9-8-15(11-13-7-10-19-12-13)20(16,17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMKJIXVICNFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)

![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)

amino}acetate](/img/structure/B2797585.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)